molecular formula C10H14BrN B1400101 [(5-Bromo-2-methylphenyl)methyl](ethyl)amine CAS No. 1520652-91-8

[(5-Bromo-2-methylphenyl)methyl](ethyl)amine

Cat. No.: B1400101
CAS No.: 1520652-91-8
M. Wt: 228.13 g/mol
InChI Key: YYKWFQXTIJVBPO-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine is an organic compound that features a bromine atom, a methyl group, and an ethylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylphenylmethanol followed by amination. The bromination step can be carried out using bromine in the presence of a catalyst such as iron powder. The resulting 5-bromo-2-methylbenzyl bromide is then reacted with ethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for (5-Bromo-2-methylphenyl)methylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylphenyl)methylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Depending on the nucleophile, products can include 5-hydroxy-2-methylphenylmethylamine, 5-cyano-2-methylphenylmethylamine, etc.

    Oxidation: Products can include 5-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzaldehyde.

    Reduction: Products can include 2-methylphenylmethylamine or ethylbenzylamine.

Scientific Research Applications

(5-Bromo-2-methylphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methylphenyl)methylamine is unique due to the presence of both a bromine atom and an ethylamine group on the benzene ring

Properties

IUPAC Name

N-[(5-bromo-2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWFQXTIJVBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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